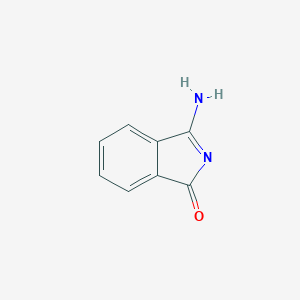
3-Iminoisoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iminoisoindolinone, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Catalysis
3-Iminoisoindolinone derivatives have been synthesized using various catalytic methods, highlighting their utility in organic synthesis. A notable study demonstrated the use of a magnetic chitosan-stabilized copper(II) complex as an effective catalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives. The reaction involved the coupling of benzoyl chloride with arylcyanamides in ethanol under ultrasound irradiation, achieving high yields without the need for chromatographic purification .
Table 1: Synthesis of 3-Imino-2-phenylisoindolin-1-one Derivatives
| Catalyst | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|
| MCS@PhTet@Cu(II) | Ethanol, ultrasound | 85-95 | Recyclable and non-toxic |
| Traditional methods | Thermal conditions | 60-70 | Lower yield without ultrasound |
Medicinal Chemistry
The isoindoline scaffold, including derivatives like this compound, has been investigated for their biological activities . Research indicates that these compounds exhibit potential as antitumor agents , with mechanisms involving the inhibition of specific cancer pathways . For instance, studies have shown that modifications to the isoindoline structure can enhance its bioactivity and selectivity against cancer cells.
Case Study: Antitumor Activity
A study evaluated a series of this compound derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives displayed significant inhibition of cell proliferation, suggesting a promising avenue for developing new anticancer drugs .
Photophysical Properties and Organic Electronics
Recent investigations into the photophysical properties of boron-pyridyl-imino-isoindoline dyes have revealed that aryl fusion in these compounds can significantly enhance their electronic properties. This enhancement supports their application in organic electronics, particularly in light-emitting devices and solar cells .
Table 2: Photophysical Properties of Aryl-Fused Isoindoline Compounds
| Compound | Emission Maximum (nm) | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|---|
| Compound 1 | 500 | 5.0 | 2.5 |
| Compound 2 | 520 | 4.8 | 2.8 |
| Compound 3 | 540 | 4.7 | 3.0 |
Coordination Chemistry
Isoindoline-derived ligands have been explored for their ability to form metal complexes, which are useful as catalysts in various chemical reactions. These complexes exhibit tunable properties that can be optimized for specific applications such as catalysis, sensing, and materials development .
Case Study: Metal-Isoindoline Complexes
Research has shown that metal-isoindoline complexes can act as effective catalysts for oxidation reactions, mimicking natural enzyme activity such as catalase and catechol oxidase. These findings underscore the potential of isoindoline derivatives in developing green chemistry protocols .
属性
IUPAC Name |
3-aminoisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYJYAFFGKUDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14352-51-3 |
Source


|
| Record name | 3-Amino-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14352-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iminoisoindolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













